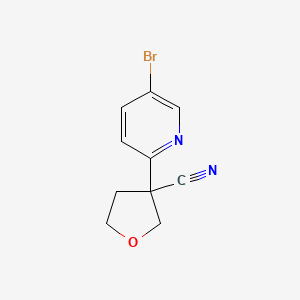
Phenyl-1,4-di(methylzinc chloride) 0.5 M in Tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as MFCD13152548 is known as Phenyl-1,4-di(methylzinc chloride) in a 0.5 M solution in tetrahydrofuran . This compound is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl-1,4-di(methylzinc chloride) is typically prepared by the reaction of phenylmagnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{ZnCl}_2 \rightarrow \text{C}_6\text{H}_5\text{ZnCl} + \text{MgBrCl} ]
Industrial Production Methods: On an industrial scale, the production of Phenyl-1,4-di(methylzinc chloride) involves the same basic reaction but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl-1,4-di(methylzinc chloride) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylzinc oxide.
Reduction: It can be reduced to form phenylzinc hydride.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Phenylzinc oxide.
Reduction: Phenylzinc hydride.
Substitution: Various substituted phenylzinc compounds depending on the electrophile used.
Applications De Recherche Scientifique
Phenyl-1,4-di(methylzinc chloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which Phenyl-1,4-di(methylzinc chloride) exerts its effects involves the formation of a reactive phenylzinc intermediate. This intermediate can then participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction being carried out.
Comparaison Avec Des Composés Similaires
Phenyl-1,4-di(methylzinc chloride) can be compared with other organozinc compounds, such as:
- Phenylzinc bromide
- Phenylzinc iodide
- Phenylzinc acetate
Uniqueness: Phenyl-1,4-di(methylzinc chloride) is unique in its ability to form stable solutions in tetrahydrofuran, which makes it particularly useful in organic synthesis. Its reactivity and stability make it a valuable reagent in the formation of carbon-carbon bonds.
Propriétés
Formule moléculaire |
C8H8Cl2Zn2 |
|---|---|
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
chlorozinc(1+);1,4-dimethanidylbenzene |
InChI |
InChI=1S/C8H8.2ClH.2Zn/c1-7-3-5-8(2)6-4-7;;;;/h3-6H,1-2H2;2*1H;;/q-2;;;2*+2/p-2 |
Clé InChI |
RPUSLADRPAKXRV-UHFFFAOYSA-L |
SMILES canonique |
[CH2-]C1=CC=C(C=C1)[CH2-].Cl[Zn+].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


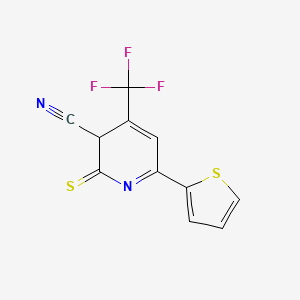
![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)
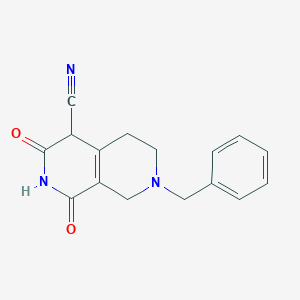

![7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13914252.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)

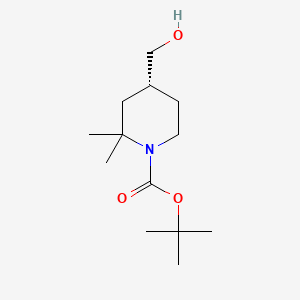
![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)

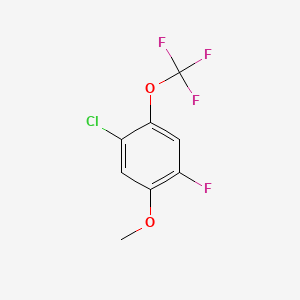
![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
